1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol

Catalog No.
S1909419
CAS No.
47904-22-3
M.F
C42H80O12Si7
M. Wt
973.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,1...

CAS Number

47904-22-3

Product Name

1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol

IUPAC Name

1,3,5,7,9,11,14-heptacyclohexyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane

Molecular Formula

C42H80O12Si7

Molecular Weight

973.7 g/mol

InChI

InChI=1S/C42H80O12Si7/c43-55(36-22-8-1-9-23-36)46-58(39-28-14-4-15-29-39)48-56(44,37-24-10-2-11-25-37)50-60(41-32-18-6-19-33-41)51-57(45,38-26-12-3-13-27-38)49-59(47-55,40-30-16-5-17-31-40)53-61(52-58,54-60)42-34-20-7-21-35-42/h36-45H,1-35H2

InChI Key

GAUUYVMFTLBDED-UHFFFAOYSA-N

SMILES

C1CCC(CC1)[Si]2(O[Si]3(O[Si](O[Si]4(O[Si](O[Si](O2)(O[Si](O3)(O4)C5CCCCC5)C6CCCCC6)(C7CCCCC7)O)C8CCCCC8)(C9CCCCC9)O)C1CCCCC1)O

Canonical SMILES

C1CCC(CC1)[Si]2(O[Si]3(O[Si](O[Si]4(O[Si](O[Si](O2)(O[Si](O3)(O4)C5CCCCC5)C6CCCCC6)(C7CCCCC7)O)C8CCCCC8)(C9CCCCC9)O)C1CCCCC1)O
  • Nanoparticle Reinforcements

    Due to its cage-like structure and organic functionality, Heptacyclohexyl POSS can be incorporated into polymers to create nanocomposite materials. These nanocomposites can exhibit improved mechanical properties, thermal stability, and flame retardancy compared to neat polymers PubChem, National Institutes of Health: .

  • Functional Materials Design

    The organic groups on Heptacyclohexyl POSS can be tailored to introduce specific functionalities. This allows researchers to design POSS-based materials for various applications, such as sensors, drug delivery systems, and catalysts ChemicalBook: .

  • Biomedical Applications

    The triol groups (OH groups) on Heptacyclohexyl POSS make it potentially useful for biological applications. These triol groups can be used to attach biomolecules like drugs or targeting moieties, enabling the development of targeted drug delivery systems or biocompatible materials Sigma-Aldrich: .

1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol is a complex siloxane compound characterized by its unique molecular structure and properties. Its molecular formula is C₄₂H₈₀O₁₂Si₇, and it has a molecular weight of approximately 973.68 g/mol . The compound consists of a tricyclic siloxane framework with multiple cyclohexyl groups attached, which contribute to its distinctive physical and chemical properties.

The chemical behavior of 1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol is influenced by its siloxane backbone and the presence of hydroxyl groups. Key reactions include:

  • Hydrolysis: The siloxane bonds can undergo hydrolysis in the presence of water or acidic conditions, leading to the formation of silanol groups.
  • Condensation Reactions: Under certain conditions, the hydroxyl groups can participate in condensation reactions to form siloxane networks.
  • Substitution Reactions: The cyclohexyl groups may undergo substitution reactions with various nucleophiles due to their reactivity.

Research on the biological activity of 1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol indicates potential applications in biological systems. It has been studied for its:

  • Antimicrobial Properties: Initial studies suggest it may exhibit antimicrobial activity against certain pathogens.
  • Biocompatibility: Its siloxane structure may confer biocompatibility suitable for biomedical applications.

The synthesis of 1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol typically involves:

  • Starting Materials: Utilizing cyclohexyl-substituted silanes as precursors.
  • Polymerization Techniques: Employing ring-opening polymerization or condensation polymerization to form the siloxane backbone.
  • Functionalization: Introducing hydroxyl groups through hydrolysis or other functionalization methods.

These methods require careful control of reaction conditions to ensure the desired product is obtained.

Interaction studies involving 1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol focus on its compatibility with various biological molecules and materials:

  • Protein Interactions: Investigations into how this compound interacts with proteins can provide insights into its potential biological applications.
  • Cellular Uptake Studies: Understanding how cells absorb this compound can inform its use in drug delivery systems.

Several compounds share structural similarities with 1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol:

Compound NameMolecular FormulaUnique Features
1-Hexyltricyclo[6.2.2.12,6]hexasiloxaneC₁₈H₃₆O₆Si₄Fewer cyclohexyl groups; simpler structure
1-Isobutyltricyclo[6.2.2.12,6]hexasiloxaneC₂₄H₄₈O₆Si₄Different alkyl substitution; varied properties
Tricyclo[6.2.2.12]hexasiloxaneC₂₄H₄₈O₆Si₄Lacks additional hydroxyls; simpler reactivity

The uniqueness of 1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol lies in its extensive cyclohexyl substitution and multiple hydroxyl functionalities that enhance its potential applications in various fields.

Wikipedia

1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol

Dates

Modify: 2023-08-16

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